1-Phenyl[1]benzofuro[2,3-e][2,1]benzoxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Phenyl1benzofuro[2,3-e][2,1]benzisoxazole is a complex heterocyclic compound that has garnered significant interest in the fields of organic chemistry and medicinal chemistry This compound is characterized by its unique fused ring structure, which includes benzofuran, benzisoxazole, and phenyl groups
Vorbereitungsmethoden
The synthesis of 1-phenyl1benzofuro[2,3-e][2,1]benzisoxazole typically involves multi-step reactions that require precise control of reaction conditions. One common synthetic route involves the cyclization of appropriate precursors under specific conditions. For instance, the use of 2-aminophenol and aldehydes or ketones in the presence of catalysts such as FeCl3 can lead to the formation of benzoxazole derivatives . Industrial production methods often involve optimizing these reactions to achieve higher yields and purity, utilizing advanced catalytic systems and eco-friendly solvents.
Analyse Chemischer Reaktionen
1-Phenyl1benzofuro[2,3-e][2,1]benzisoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where substituents on the phenyl or benzofuran rings can be replaced with other functional groups using appropriate reagents and conditions.
Wissenschaftliche Forschungsanwendungen
1-Phenyl1benzofuro[2,3-e][2,1]benzisoxazole has found applications in various scientific research fields:
Chemistry: It serves as a valuable intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a potential candidate for drug discovery and development.
Industry: Its stability and reactivity make it suitable for use in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which 1-phenyl1benzofuro[2,3-e][2,1]benzisoxazole exerts its effects is often related to its ability to interact with specific molecular targets. For instance, it can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The compound’s structure allows it to fit into the active sites of these targets, influencing pathways involved in cell signaling, metabolism, and gene expression .
Vergleich Mit ähnlichen Verbindungen
1-Phenyl1benzofuro[2,3-e][2,1]benzisoxazole can be compared with other similar heterocyclic compounds, such as:
Benzoxazoles: These compounds share a similar core structure but lack the fused benzofuran ring, resulting in different chemical and biological properties.
The unique combination of benzofuran, benzisoxazole, and phenyl groups in 1-phenyl1
Eigenschaften
Molekularformel |
C19H11NO2 |
---|---|
Molekulargewicht |
285.3 g/mol |
IUPAC-Name |
1-phenyl-[1]benzofuro[2,3-e][2,1]benzoxazole |
InChI |
InChI=1S/C19H11NO2/c1-2-6-12(7-3-1)18-17-15(20-22-18)11-10-14-13-8-4-5-9-16(13)21-19(14)17/h1-11H |
InChI-Schlüssel |
GBQPSGCAINXDBN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C3C(=NO2)C=CC4=C3OC5=CC=CC=C45 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.